molecular formula C15H10BrN3 B4388599 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile

Cat. No.: B4388599
M. Wt: 312.16 g/mol
InChI Key: UVYVHCOUSZXMNQ-UHFFFAOYSA-N
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Description

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile: is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further substituted with a phenylacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate, followed by further functionalization steps . The reaction conditions often include the use of ethanol as a solvent and heating at 80°C for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetonitrile group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds .

Biology and Medicine:

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, leading to its sedative and anticonvulsant effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

  • 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
  • 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • 3-bromoimidazo[1,2-a]pyridin-8-amine

Uniqueness: 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenylacetonitrile group makes it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-12-6-7-15-18-14(10-19(15)9-12)13(8-17)11-4-2-1-3-5-11/h1-7,9-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYVHCOUSZXMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CN3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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